(S)-(1-Benzylpiperidin-3-YL)methanamine
Overview
Description
(S)-(1-Benzylpiperidin-3-YL)methanamine is a chiral amine compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Benzylpiperidin-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Benzylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance yield and purity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzylpiperidin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzylpiperidinone or benzylpiperidinecarboxylic acid.
Reduction: Benzylpiperidinol or benzylpiperidine.
Substitution: Various benzyl-substituted piperidines.
Scientific Research Applications
(S)-(1-Benzylpiperidin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Serves as a ligand in the study of receptor-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-(1-Benzylpiperidin-3-YL)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-(1-Benzylpiperidin-3-YL)methanamine: The enantiomer of the compound, which may exhibit different biological activities.
N-Benzylpiperidine: Lacks the methanamine group, resulting in different chemical and biological properties.
1-Benzyl-4-piperidone: A ketone derivative with distinct reactivity and applications.
Uniqueness
(S)-(1-Benzylpiperidin-3-YL)methanamine is unique due to its chiral nature and the presence of both benzyl and methanamine groups. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[(3S)-1-benzylpiperidin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIUBOJBWXZCC-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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